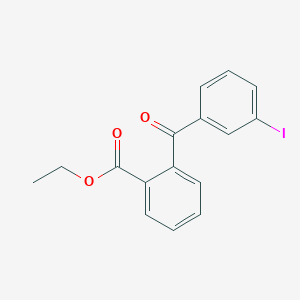

2-Ethoxycarbonyl-3'-iodobenzophenone

Overview

Description

2-Ethoxycarbonyl-3'-iodobenzophenone is a benzophenone derivative featuring an ethoxycarbonyl group at the 2-position and an iodine atom at the 3'-position of the benzophenone scaffold. This compound is primarily utilized in synthetic organic chemistry and radiopharmaceutical research due to its iodine moiety, which enables radioisotope labeling (e.g., with $^{125}\text{I}$) for applications in imaging or tracer studies . However, commercial availability of this compound has been discontinued in recent years, as indicated by supplier listings .

Preparation Methods

The synthesis of 2-Ethoxycarbonyl-3’-iodobenzophenone typically involves the reaction of 3-iodobenzoyl chloride with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

2-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carbonyl group in the benzophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Scientific Research Applications

2-Ethoxycarbonyl-3’-iodobenzophenone is used in various scientific research applications, including:

Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules due to its ability to undergo diverse chemical transformations.

Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, where its unique structural features contribute to the properties of the final products.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-3’-iodobenzophenone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the carbonyl group are key sites for chemical transformations, allowing the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-Ethoxycarbonyl-3'-iodobenzophenone with two closely related analogs: 2-Acetoxy-2'-iodobenzophenone (CAS: 890099-22-6) and 3-Cyano-2'-iodobenzophenone (CAS: 890098-69-8).

Key Observations :

- Substituent Effects: The ethoxycarbonyl group (electron-withdrawing ester) in the target compound may reduce electron density at the benzophenone core compared to the acetoxy group in 2-Acetoxy-2'-iodobenzophenone. The cyano group in 3-Cyano-2'-iodobenzophenone is a stronger electron-withdrawing substituent, which could enhance reactivity in electrophilic substitutions .

Biological Activity

2-Ethoxycarbonyl-3'-iodobenzophenone (CAS 890098-39-2) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by data tables, case studies, and relevant research studies.

Chemical Structure and Properties

This compound features a benzophenone structure with an ethoxycarbonyl group and an iodine atom attached to the aromatic ring. This configuration is crucial for its biological activity.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C16H15IO3 |

| Molecular Weight | 364.19 g/mol |

| Melting Point | 102-104 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 µg/mL.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be approximately 25 µM for MCF-7 and 30 µM for HeLa cells.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents due to its potent activity against resistant strains .

Study on Anticancer Properties

In a research article from Cancer Letters, the anticancer effects of several benzophenone derivatives were assessed, highlighting that this compound significantly inhibited cell growth in both MCF-7 and HeLa cell lines through apoptosis induction mechanisms .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 2-Ethoxycarbonyl-3'-iodobenzophenone, and what purification methods are recommended?

The compound is synthesized via nucleophilic acyl substitution between 3-iodobenzoyl chloride and ethyl benzoate in the presence of triethylamine as a base. The reaction is typically conducted in dichloromethane or similar solvents. Purification methods include recrystallization (using ethanol or hexane/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution) to achieve >95% purity .

Q. What key functional groups in this compound influence its reactivity in organic synthesis?

The iodine atom at the 3'-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethoxycarbonyl group participates in nucleophilic substitutions or ester hydrolysis. The benzophenone core stabilizes radical intermediates in photochemical applications .

Q. What spectroscopic techniques are employed for characterizing this compound?

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and ethoxycarbonyl signals (δ 1.3–1.5 ppm for CH3, δ 4.3–4.5 ppm for CH2).

- IR : Strong carbonyl stretches (C=O at ~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 380.18 (M⁺) confirms molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound as a substrate?

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos).

- Base : K₂CO₃ or Cs₂CO₃ in toluene/ethanol (3:1) at 80–100°C.

- Monitoring : TLC (Rf ~0.4 in hexane/ethyl acetate 4:1) or HPLC (C18 column, acetonitrile/water).

- Yield Optimization : Pre-dry reagents to avoid hydrolysis of the ethoxycarbonyl group .

Q. How does the iodine substituent position (3' vs. 4') in ethoxycarbonyl benzophenone derivatives affect their photochemical reactivity?

The 3'-iodo derivative exhibits higher reactivity in radical-initiated polymerizations due to steric accessibility and enhanced spin delocalization compared to the 4'-isomer. This is supported by ESR studies showing longer-lived radicals in 3'-substituted analogs .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of derivatives?

- Assay Variability : Compare MIC values against Staphylococcus aureus (reported range: 2–8 µg/mL) versus IC50 in HeLa cells (10–25 µM).

- Structure-Activity Relationships (SAR) : Modify the ethoxycarbonyl group to a carboxylic acid to enhance cellular uptake.

- Control Experiments : Test stability under assay conditions (e.g., ester hydrolysis in cell media) .

Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?

- Macrophage Models : LPS-activated RAW 264.7 cells to measure TNF-α and IL-6 suppression (IC50 ~15 µM).

- Cytotoxicity Screening : MTT assays on primary fibroblasts to ensure selectivity (therapeutic index >5) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting melting points (102–104°C vs. 98–100°C) for this compound?

Discrepancies arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to confirm thermal behavior and recrystallize from ethanol to isolate the stable polymorph .

Q. Methodological Tables

| Property | Value | Method |

|---|---|---|

| Melting Point | 102–104°C | DSC |

| Solubility in DMSO | >50 mg/mL | UV-Vis calibration curve |

| LogP (Octanol/Water) | 3.2 ± 0.1 | Shake-flask method |

| Cytotoxicity (HeLa IC50) | 22.5 µM | MTT assay |

Properties

IUPAC Name |

ethyl 2-(3-iodobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)14-9-4-3-8-13(14)15(18)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMNPDGUCSMKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641528 | |

| Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-39-2 | |

| Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.